Cas no 2171724-49-3 (2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid)

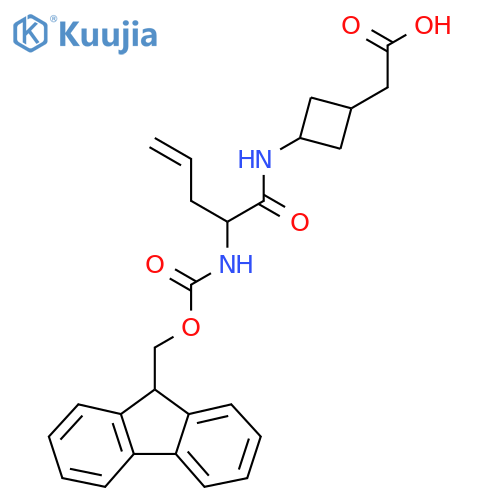

2171724-49-3 structure

商品名:2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid

2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid

- EN300-1558948

- 2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid

- 2171724-49-3

-

- インチ: 1S/C26H28N2O5/c1-2-7-23(25(31)27-17-12-16(13-17)14-24(29)30)28-26(32)33-15-22-20-10-5-3-8-18(20)19-9-4-6-11-21(19)22/h2-6,8-11,16-17,22-23H,1,7,12-15H2,(H,27,31)(H,28,32)(H,29,30)

- InChIKey: CEMYUODTKKYKNR-UHFFFAOYSA-N

- ほほえんだ: OC(CC1CC(C1)NC(C(CC=C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

- せいみつぶんしりょう: 448.19982200g/mol

- どういたいしつりょう: 448.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 10

- 複雑さ: 712

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 105Ų

2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1558948-10000mg |

2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid |

2171724-49-3 | 10000mg |

$14487.0 | 2023-09-25 | ||

| Enamine | EN300-1558948-1.0g |

2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid |

2171724-49-3 | 1g |

$3368.0 | 2023-05-23 | ||

| Enamine | EN300-1558948-0.1g |

2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid |

2171724-49-3 | 0.1g |

$2963.0 | 2023-05-23 | ||

| Enamine | EN300-1558948-5.0g |

2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid |

2171724-49-3 | 5g |

$9769.0 | 2023-05-23 | ||

| Enamine | EN300-1558948-0.25g |

2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid |

2171724-49-3 | 0.25g |

$3099.0 | 2023-05-23 | ||

| Enamine | EN300-1558948-0.05g |

2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid |

2171724-49-3 | 0.05g |

$2829.0 | 2023-05-23 | ||

| Enamine | EN300-1558948-10.0g |

2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid |

2171724-49-3 | 10g |

$14487.0 | 2023-05-23 | ||

| Enamine | EN300-1558948-1000mg |

2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid |

2171724-49-3 | 1000mg |

$3368.0 | 2023-09-25 | ||

| Enamine | EN300-1558948-250mg |

2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid |

2171724-49-3 | 250mg |

$3099.0 | 2023-09-25 | ||

| Enamine | EN300-1558948-50mg |

2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid |

2171724-49-3 | 50mg |

$2829.0 | 2023-09-25 |

2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

2171724-49-3 (2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid) 関連製品

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量